Aziridine, 2-methyl-1,2-diphenyl-
Description
Significance of Aziridine (B145994) Scaffolds in Modern Synthetic Methodologies
Aziridine scaffolds are crucial building blocks in modern synthetic chemistry due to their versatility in creating complex, nitrogen-containing molecules. nih.gov Their high reactivity, stemming from the inherent ring strain of the three-membered ring, allows for a variety of ring-opening reactions, making them ideal precursors for the synthesis of amino alcohols, diamines, and other valuable organic compounds. rawdatalibrary.netnih.gov The ability to control the stereochemistry of these transformations has further solidified the importance of aziridines in asymmetric synthesis. nih.gov
The manipulation of aziridines provides a powerful method for the stereocontrolled synthesis of molecules rich in C(sp3)-hybridized carbons, which are prevalent in many pharmaceutically relevant compounds. nih.gov The introduction of an aziridine moiety into a molecule can be a key step in the total synthesis of natural products and the development of new therapeutic agents. nih.govacs.org Several drugs, such as Mitomycin C and Thiotepa, feature an aziridine ring, highlighting their significance in medicinal chemistry. wikipedia.orgtandfonline.com
The synthetic utility of aziridines extends to their use as intermediates in the formation of larger heterocyclic systems through ring-expansion reactions. This capability allows for the generation of diverse molecular architectures from a common aziridine precursor. rawdatalibrary.net Furthermore, the development of catalytic and enantioselective methods for aziridination has expanded the accessibility of chiral aziridines, further enhancing their role in the synthesis of enantiomerically pure compounds. researchgate.net
Overview of Strained Heterocycle Reactivity and Research Focus
Strained heterocycles, such as aziridines and epoxides, are characterized by significant ring strain energy due to their small bond angles, which deviate substantially from the ideal tetrahedral angle. wikipedia.org This strain energy is a key driver of their reactivity, making them susceptible to ring-opening reactions by a wide range of nucleophiles. rsc.orgresearchgate.net For aziridines, the presence of a nitrogen atom introduces additional complexity and reactivity compared to their carbocyclic counterparts like cyclopropane. The nitrogen atom can be protonated or coordinated to a Lewis acid, which activates the ring towards nucleophilic attack. bioorg.orgnih.gov
Research in the field of strained heterocycles is largely focused on several key areas:
Development of new synthetic methods: A primary focus is the development of efficient and stereoselective methods for the synthesis of substituted and functionalized aziridines. rsc.orgorganic-chemistry.org This includes nitrene additions to alkenes, cyclizations of amino alcohols, and reactions of imines with carbenoids. wikipedia.orgclockss.org
Understanding and controlling reactivity: A significant portion of research is dedicated to understanding the factors that govern the regioselectivity and stereoselectivity of aziridine ring-opening reactions. researchgate.netmetu.edu.tr The nature of the substituents on the nitrogen and carbon atoms of the aziridine ring, the choice of nucleophile, and the reaction conditions all play a crucial role in determining the outcome of the reaction. nih.gov
Applications in total synthesis: The unique reactivity of aziridines is harnessed in the total synthesis of complex natural products and biologically active molecules. acs.org Their ability to serve as chiral building blocks is particularly valuable in this context.
Exploration of novel transformations: Researchers are continuously exploring new transformations of aziridines beyond simple ring-opening reactions. This includes rearrangements, cycloadditions, and their use as ligands in catalysis. nih.govnih.gov The study of "anomalous" aziridines with unusual substitution patterns has opened up new avenues for synthetic innovation. acs.org
Scope of Academic Research on Aziridine, 2-methyl-1,2-diphenyl- and Related Derivatives
Academic research on "Aziridine, 2-methyl-1,2-diphenyl-" and its derivatives has explored various facets of its synthesis, reactivity, and potential applications. This specific aziridine, with phenyl groups on both the nitrogen and one of the ring carbons, and a methyl group on the other ring carbon, presents an interesting case for studying the electronic and steric effects on the properties of the aziridine ring.
One area of investigation involves the synthesis of this and related substituted aziridines. The De Kimpe aziridine synthesis, for instance, provides a general method for preparing aziridines from α-chloroimines and nucleophiles. organic-chemistry.org Another common approach is the reaction of imines with diazo compounds, often catalyzed by a Lewis acid, which can lead to the formation of cis-aziridines with high diastereoselectivity. organic-chemistry.org
The reactivity of "Aziridine, 2-methyl-1,2-diphenyl-" is a central theme of research. The phenyl groups can influence the stability of intermediates and transition states in ring-opening reactions. For example, the photolysis of similar 2,3-diaryl-substituted aziridines can lead to the formation of azomethine ylides, which can then undergo cycloaddition reactions.
Furthermore, studies on the ring-opening reactions of such substituted aziridines with various nucleophiles are prevalent. The regioselectivity of these reactions, i.e., whether the nucleophile attacks the C2 or C3 position of the aziridine ring, is a key aspect of these studies. The electronic nature of the substituents on the aromatic rings can significantly impact this selectivity.
| Research Area | Key Findings for Substituted Aziridines |
| Synthesis | Can be synthesized via reactions of imines with carbenoids or through cyclization of haloamines. wikipedia.orgorganic-chemistry.org Stereoselectivity is often controllable. |
| Ring-Opening Reactivity | The aziridine ring can be opened by a variety of nucleophiles. nih.gov The regioselectivity is influenced by steric and electronic factors of the substituents. researchgate.net |
| Photochemistry | Can undergo photochemical ring opening to form reactive intermediates like azomethine ylides. |
| Rearrangements | Susceptible to various rearrangement reactions, often catalyzed by acids or transition metals. nih.gov |
Future research on "Aziridine, 2-methyl-1,2-diphenyl-" would likely focus on its asymmetric synthesis, detailed mechanistic studies of its ring-opening reactions with a wider range of nucleophiles, and its potential application as a building block in the synthesis of novel nitrogen-containing compounds with interesting biological or material properties.
Structure
2D Structure
Properties
CAS No. |
62441-27-4 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
2-methyl-1,2-diphenylaziridine |
InChI |
InChI=1S/C15H15N/c1-15(13-8-4-2-5-9-13)12-16(15)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
InChI Key |
FZSWRMGNPWQYRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Ii. Synthetic Methodologies for Aziridine, 2 Methyl 1,2 Diphenyl and Analogues
Direct Aziridination Approaches
Direct aziridination involves the reaction of an alkene with a nitrene or a nitrene equivalent to form the aziridine (B145994) ring in a single step. This approach is atom-economical and has been the subject of extensive research. The choice of the nitrene precursor and the catalyst is crucial for the success and stereochemical outcome of the reaction. For the synthesis of 2-methyl-1,2-diphenylaziridine, the logical alkene precursor is α-methylstyrene.
The addition of a nitrene, a highly reactive electron-deficient species, to an alkene is a fundamental method for aziridine synthesis. biosynth.com Nitrenes can be generated from various precursors, such as azides, through thermal or photochemical methods. researchgate.netgoogle.com The direct reaction of a nitrene with an alkene can proceed through either a singlet or a triplet pathway, which influences the stereospecificity of the reaction. Singlet nitrenes typically add to alkenes in a concerted manner, retaining the stereochemistry of the olefin, while triplet nitrenes react in a stepwise fashion, which can lead to a mixture of stereoisomers. chemrxiv.org
In the context of synthesizing 2-methyl-1,2-diphenylaziridine, the reaction would involve the addition of a phenylnitrene, generated from phenyl azide, to α-methylstyrene.
To control the reactivity and selectivity of nitrene transfer, catalytic methods are widely employed. These can be broadly divided into transition-metal catalysis and organocatalysis.
Copper catalysts are among the most extensively studied for aziridination reactions. cmu.edu Copper(I) complexes can react with nitrene precursors, such as iminoiodinanes (e.g., PhI=NTs), to form a copper-nitrene intermediate. nih.govrsc.org This intermediate then transfers the nitrene group to the alkene. The reaction mechanism is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. cmu.edu The reaction rate is often found to be zero-order in the alkene, indicating that the formation of the copper-nitrene species is the rate-determining step. cmu.edu While many examples exist for N-sulfonylated aziridines, the principles can be extended to the synthesis of N-aryl aziridines.
A general representation of copper-catalyzed aziridination is shown below:
Scheme 1: General Copper-Catalyzed Aziridination
For the synthesis of 2-methyl-1,2-diphenylaziridine, this would involve the reaction of α-methylstyrene with a phenylnitrene precursor in the presence of a copper(I) catalyst.
Iron, being an abundant and environmentally benign metal, has emerged as a promising catalyst for aziridination. researchgate.net Iron complexes can catalyze the transfer of nitrene groups from various sources, including organic azides and hydroxylamine (B1172632) derivatives. nih.govrsc.org Mechanistic studies suggest that the reaction can proceed through a stepwise radical pathway involving an iron-nitrene intermediate. nih.gov The catalytic activity and selectivity can be tuned by the ligand environment around the iron center. For instance, iron(II) triflate has been shown to be an effective catalyst for the aziridination of olefins. researchgate.net
Table 1: Examples of Iron-Catalyzed Aziridination of Alkenes
| Alkene | Nitrene Source | Iron Catalyst | Ligand | Yield (%) | Reference |
| Styrene (B11656) | PhI=NTs | Fe(OTf)₂ | Pyridine | 85 | researchgate.net |
| 1-Octene | PhI=NTs | Fe(OTf)₂ | None | 75 | researchgate.net |
| Cyclohexene | TsN₃ | Fe(TPP)Cl | None | 90 | nih.gov |
This table presents representative examples of iron-catalyzed aziridination, illustrating the versatility of iron catalysts with different alkenes and nitrene sources. The synthesis of 2-methyl-1,2-diphenylaziridine would follow a similar approach using α-methylstyrene.
The synthesis of enantiomerically pure aziridines is of significant interest due to their utility as chiral building blocks. mdpi.com Asymmetric aziridination is typically achieved by using a chiral catalyst, which can be either a transition-metal complex with a chiral ligand or a chiral organocatalyst. nih.gov These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.
Significant progress has been made in the asymmetric aziridination of styrenes and other olefins using various metal catalysts, including copper, rhodium, and iron, in combination with chiral ligands such as bis(oxazolines) (BOX) and salen-type ligands. nih.govnih.gov While specific data for the asymmetric synthesis of 2-methyl-1,2-diphenylaziridine is scarce in the provided results, the general principles of asymmetric catalysis are directly applicable. The reaction of α-methylstyrene with a phenylnitrene precursor in the presence of a suitable chiral catalyst would be the key approach.
Organocatalytic and Transition-Metal Catalyzed Aziridination
Cyclization Reactions for Aziridine Ring Formation
An alternative to direct aziridination is the formation of the aziridine ring through an intramolecular cyclization reaction. This typically involves a 1,2-amino alcohol, 1,2-haloamine, or a related precursor where a nucleophilic nitrogen atom displaces a leaving group on an adjacent carbon. nih.gov
A common strategy is the Wenker synthesis and its modifications, which involve the cyclization of β-amino alcohols. nih.gov The amino alcohol can be converted to its sulfate (B86663) ester, which then undergoes base-induced cyclization to form the aziridine. nih.gov For the synthesis of 2-methyl-1,2-diphenylaziridine, the required precursor would be (1R,2S)- or (1S,2R)-1-phenyl-2-(phenylamino)propan-1-ol. The stereochemistry of the starting amino alcohol directly dictates the stereochemistry of the resulting aziridine.
Another related approach is the Gabriel-Cromwell reaction, which involves the cyclization of a β-bromoamine. nih.gov
Table 2: General Cyclization Approaches to Aziridines
| Precursor Type | General Reaction | Key Reagents | Reference |
| 1,2-Amino alcohol | Conversion to sulfate ester followed by base-induced cyclization | H₂SO₄, Base (e.g., NaOH) | nih.gov |
| 1,2-Haloamine | Intramolecular nucleophilic substitution | Base | wikipedia.org |
| β-Bromoamine | Gabriel-Cromwell Reaction | Base | nih.gov |
This table outlines common cyclization strategies for the synthesis of aziridines. The specific precursors would need to be synthesized to target 2-methyl-1,2-diphenylaziridine.
Advanced Synthetic Strategies
More recent developments in organic synthesis have introduced sophisticated methods for constructing aziridine rings with high degrees of control over substitution and stereochemistry.
A modern approach to aziridine synthesis involves the use of vinylsulfonium salts, which can be generated in situ from stable precursors like (2-bromoethyl)diphenylsulfonium (B3254981) triflate. nih.gov In a notable example, Aggarwal and coworkers developed a three-component coupling reaction. The vinylsulfonium salt, generated in the presence of a base, reacts with a nucleophile and an imine to provide direct access to highly substituted aziridines. nih.gov
This method avoids the need for handling unstable reagents and allows for the construction of complex aziridines in a single pot. The versatility in the choice of the nucleophile and the imine component makes it a powerful tool for creating a diverse library of aziridine structures. nih.gov
Controlling the three-dimensional arrangement of substituents on the aziridine ring is a central challenge in modern synthesis. Several advanced strategies have emerged to achieve high stereoselectivity.
Catalytic Olefin Aziridination : The direct conversion of olefins to aziridines using metal catalysts is a powerful strategy. Homogeneous rhodium catalysis, for example, can achieve the stereospecific aziridination of diverse olefins to furnish N-H aziridines under mild, one-pot conditions. nih.gov
Intramolecular C-H Amination : Oxidative C-H amination reactions provide a novel route to aziridines. A method using a KI/TBHP system enables an intramolecular dehydrogenative C(sp³)–H amination of β-amino ketones, yielding trans-2,3-disubstituted aziridines in good yields. rsc.org
Organocatalysis : Chiral organocatalysts have been employed in reactions like the aza-Michael-initiated ring closure (aza-MIRC). This process typically involves the condensation of a chiral amine catalyst onto an unsaturated carbonyl compound, which then reacts with an amine source to form the aziridine ring, predominantly yielding trans-substituted products. nih.gov
These stereoselective methods are critical for accessing specific isomers of complex targets like Aziridine, 2-methyl-1,2-diphenyl-, where multiple stereocenters exist. nih.govacs.org
Table 4: Overview of Selected Stereoselective Aziridination Methods
| Method | Key Reagents/Catalyst | Typical Product Stereochemistry | Substrate Class |
| Rhodium-Catalyzed Aziridination nih.gov | Rh₂(esp)₂ | Stereospecific (retains olefin geometry) | Mono-, di-, tri-, and tetra-substituted olefins |
| Oxidative C-H Amination rsc.org | KI / TBHP | trans-2,3-disubstituted | β-Amino ketones |
| Organocatalytic aza-MIRC nih.gov | Chiral Amine (e.g., Proline-derived) | trans-substituted | Unsaturated carbonyls |
Multicomponent Asymmetric Synthesis of Aziridines
Multicomponent reactions (MCRs) have become a powerful tool in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. This approach is highly valued for its efficiency and atom economy. In the context of aziridine synthesis, asymmetric MCRs offer a direct route to chiral aziridines with high stereoselectivity.
A significant development in this area is the first multi-component catalytic asymmetric aziridination (MCAZ) of aldehydes. nih.gov This method allows for the synthesis of aziridine-2-carboxylic esters with high diastereo- and enantioselectivity from both aromatic and aliphatic aldehydes. nih.gov The key to this process is the in situ generation of imines from an aldehyde and an amine, which then react with a diazo compound in the presence of a chiral catalyst. nih.gov This overcomes a common limitation of two-component methods, which often fail with imines derived from unbranched aliphatic aldehydes. nih.gov
The catalyst system, often a chiral Brønsted acid derived from ligands like VANOL or VAPOL, is crucial for achieving high stereoselectivity. nih.govmsu.edu For instance, the reaction between an aldehyde, an amine like bis-(dimethylanisyl)methyl amine (MEDAM), and ethyl diazoacetate (EDA) can produce cis-aziridines in high yields and enantiomeric excess (ee). nih.gov
A notable advancement is the direct catalytic asymmetric synthesis of trisubstituted aziridines. While imines are often unreactive with α-disubstituted diazo compounds, N-Boc protected imines can react with α-diazo esters and α-diazo-N-acyloxazolidinones to yield trisubstituted aziridines with excellent diastereo- and enantioselectivities. msu.edu This methodology provides a direct pathway to complex aziridines that were previously difficult to access. For example, the reaction of an N-Boc imine with ethyl α-diazopropionate using a VANOL-derived catalyst can produce a trisubstituted aziridine with high stereocontrol. msu.edu
The following table summarizes representative results for the synthesis of aziridine analogues using multicomponent asymmetric strategies.
| Aldehyde/Imine | Diazo Compound | Catalyst Ligand | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) | Reference |
| Benzaldehyde | Ethyl Diazoacetate | VANOL | 97 | >99:1 | 98 | nih.gov |
| N-Boc-phenylmethanimine | Ethyl α-diazopropionate | VANOL | 87 | >20:1 | 97 | msu.edu |
| N-Boc-phenylmethanimine | (S)-4-benzyl-3-(1-diazoethyl)oxazolidin-2-one | VANOL | 96 | >20:1 | 98 | msu.edu |
| MEDAM-imine of Benzaldehyde | Ethyl Diazoacetate | VANOL | 94 | >95:5 | 97 | msu.edu |
Aziridine Group Transfer Chemistry
A more recent and novel approach to aziridine synthesis is through aziridine group transfer chemistry. acs.orgnih.gov This strategy diverges from classical methods that build the aziridine ring from acyclic precursors. acs.orgnih.gov Instead, it involves the transfer of an intact, pre-formed aziridine ring to an olefin. acs.orgnih.gov
This methodology is predicated on the generation of transient N-aziridinyl radicals. acs.orgnih.gov These highly reactive intermediates can be formed through the reductive activation of N-pyridinium aziridines using a photocatalyst. acs.orgnih.gov Once generated, the N-aziridinyl radical can add to olefins, such as styrenes. acs.org
In the presence of molecular oxygen (O₂), the addition of the N-aziridinyl radical to a styrenyl olefin leads to 1,2-hydroxyaziridination products. acs.org This process establishes N-aziridinyl radicals as new reactive intermediates in synthetic chemistry and presents aziridine group transfer as a viable and innovative synthetic strategy. acs.orgnih.gov
The substrate scope includes 1,1-disubstituted styrenes. For example, α-methylstyrene reacts to form the corresponding hydroxylated aziridine product in moderate yield. acs.org This demonstrates the potential of this method for creating tetrasubstituted carbon centers adjacent to the aziridine nitrogen, a structural motif present in analogues of 2-methyl-1,2-diphenyl-aziridine.
The table below shows results for the aziridine group transfer reaction with various styrene derivatives.
| Olefin Substrate | Product | Yield (%) | Reference |
| Styrene | 2-(aziridin-1-yl)-1-phenylethan-1-ol | 65 | acs.org |
| α-Methylstyrene | 2-(aziridin-1-yl)-1-phenylpropan-2-ol | 41 | acs.org |
| α-Phenylstyrene | 1-(aziridin-1-yl)-1,2-diphenylethan-1-ol | 44 | acs.org |
| Indomethacin derivative | Corresponding 1,2-hydroxyaziridination product | 48 | acs.org |
| Ibuprofen derivative | Corresponding 1,2-hydroxyaziridination product | 54 | acs.org |
Iii. Reactivity and Mechanistic Investigations of Aziridine, 2 Methyl 1,2 Diphenyl
Aziridine (B145994) Ring-Opening Reactions
The principal chemical transformation of aziridines involves the cleavage of one of the carbon-nitrogen bonds. researchgate.net These ring-opening reactions can be initiated by either nucleophiles or electrophiles, leading to a diverse array of functionalized amine products.
Nucleophilic ring-opening is a fundamental reaction of aziridines, providing access to a wide range of vicinally substituted amines. clockss.orgwikipedia.org The reaction's efficiency and pathway are heavily dependent on the nature of the aziridine's substituents, the nucleophile, and the reaction conditions. mdpi.com Aziridines with electron-withdrawing groups on the nitrogen are "activated" and react readily with nucleophiles. clockss.orgmdpi.com Conversely, "non-activated" aziridines, such as Aziridine, 2-methyl-1,2-diphenyl-, which has a phenyl group (an electron-donating group) on the nitrogen, are generally inert to nucleophilic attack and must first be activated. mdpi.comnih.govmdpi.com
The regioselectivity of nucleophilic ring-opening in aziridines is a critical aspect that dictates the structure of the product. The outcome is governed by a combination of steric and electronic factors, and the reaction mechanism, which can be either SN1 or SN2 in character.
In general, for N-activated aziridines, the ring-opening follows an SN2 mechanism. The nucleophile typically attacks the less sterically hindered carbon atom. For Aziridine, 2-methyl-1,2-diphenyl-, which is substituted at the C2 position with both a methyl and a phenyl group, the nucleophilic attack would be expected to occur at the unsubstituted C3 carbon.
However, the regioselectivity can be influenced by the presence of substituents that can stabilize a positive charge. The phenyl group at C2 could stabilize a developing positive charge, potentially favoring an SN1-like mechanism under certain conditions, which would lead to attack at the more substituted C2 position. The stereochemical outcome of SN2 reactions is typically inversion of configuration at the center of attack.
The regioselectivity of ring-opening is also dependent on the functional groups present in the substituents of the aziridine ring. nih.govresearchgate.net For instance, in aziridines with a γ-keto group, the ring-opening by a water nucleophile occurs at the C2 position, whereas a γ-silylated hydroxy group on the same aziridine backbone directs the nucleophilic attack to the unsubstituted C3 position. nih.govresearchgate.net
| Ring Substituent at C2 | Nucleophile | Predominant Site of Attack |
| γ-keto alkyl group | H₂O | C2 |
| γ-silylated hydroxyalkyl group | Acetate | C3 |
The ring-opening of non-activated aziridines can be facilitated by acids. frontiersin.orgacs.org The acid protonates the nitrogen atom, forming a highly reactive aziridinium (B1262131) ion. frontiersin.org This "activation" makes the aziridine ring susceptible to attack by even weak nucleophiles.
The mechanism of acid-catalyzed ring-opening can have significant SN1 character, especially when a carbocation intermediate can be stabilized. In the case of Aziridine, 2-methyl-1,2-diphenyl-, the phenyl group at the C2 position can stabilize a positive charge. This would favor the cleavage of the C2-N bond, leading to a tertiary benzylic carbocation. The nucleophile would then attack at the C2 position. The self-ionization of water is enhanced at higher temperatures, which can act as a modest acid catalyst for ring-opening reactions. acs.org
A plausible mechanism involves the protonation of the aziridine nitrogen to form an aziridinium ion. frontiersin.org This is followed by the nucleophilic attack at one of the ring carbons. The regioselectivity is dependent on the stability of the resulting carbocation-like transition state. For aziridines with aryl substituents, the attack often occurs at the benzylic position due to electronic effects.
| Catalyst | Nucleophile | Proposed Mechanism | Reference |
| Protic Acid (e.g., TFA, H₂SO₄) | H₂O | Formation of aziridinium ion, followed by nucleophilic attack. | frontiersin.org |
| Hot Water | H₂O, Amines, Sodium Azide, Thiophenol | Acid catalysis from increased self-ionization of water at elevated temperatures. | acs.org |
Alkylative aziridine ring-opening is a powerful method for the synthesis of N-alkylated amines. nih.govnih.govresearchgate.net This process involves the activation of the aziridine nitrogen through the formation of an N-alkyl aziridinium ion, which is then opened by a nucleophile. nih.govmdpi.comresearchgate.net This strategy allows for the simultaneous introduction of a new alkyl group on the nitrogen and a nucleophile on one of the ring carbons. nih.govmdpi.com
The success of this method relies on the formation of a stable aziridinium ion. nih.gov This is typically achieved using alkylating agents with non-nucleophilic counter-anions, such as triflates. nih.govmdpi.com The external nucleophile can then attack the aziridinium ion in a regioselective manner, leading to either α- or β-amino compounds. nih.govmdpi.com
For Aziridine, 2-methyl-1,2-diphenyl-, this process would involve the reaction with an alkylating agent to form a quaternary aziridinium salt. Subsequent attack by a nucleophile would likely occur at the C3 position, following an SN2 pathway, to yield the corresponding N-alkylated, ring-opened product.
| Alkylating Agent | Nucleophile | Outcome |
| Methyl trifluoromethanesulfonate (B1224126) (MeOTf) | Acetate, Azide | Formation of a stable N-methylaziridinium ion, followed by regioselective ring-opening. |
| Ethyl trifluoromethanesulfonate (EtOTf) | Acetate | N-ethylative aziridine ring-opening. |
| Allyl iodide / Silver trifluoromethanesulfonate | Acetate | N-allylative aziridine ring-opening. |
The reaction of aziridines with organometallic reagents, such as Grignard reagents and organocuprates, is a valuable method for forming carbon-carbon bonds. mdma.chmdma.chnih.gov The reactivity and regioselectivity of these reactions are influenced by the nature of the organometallic reagent, the substituents on the aziridine ring, and the presence of catalysts. researchgate.netnih.gov
Non-activated aziridines are often unreactive towards Grignard reagents. mdma.ch However, N-activated aziridines can undergo ring-opening. For activated 2,2-dimethylaziridines, reaction with Grignard reagents can lead to both normal and rearranged ring-opened products. mdma.ch The use of copper catalysts can promote the reaction of Grignard reagents with 2-alkynyl aziridines, leading to regiodivergent outcomes. researchgate.net Without a catalyst, direct addition to the aziridine ring occurs, while in the presence of a Cu(I) catalyst, addition to the alkyne is observed. researchgate.net
For N-diphenylphosphinyl vinyl aziridines, lithio dialkylcuprates react with complete SN2' regioselectivity. nih.govbeilstein-journals.org Grignard reagents, in contrast, can show variable regioselectivity in their reactions with these vinyl aziridines. nih.gov
| Organometallic Reagent | Aziridine Type | Catalyst | Outcome | Reference |
| Grignard Reagents | Activated 2,2-dimethylaziridines | None | Normal and rearranged ring-opening. | mdma.ch |
| Grignard Reagents | 2-Alkynyl aziridines | None | Direct addition to the aziridine ring. | researchgate.net |
| Grignard Reagents | 2-Alkynyl aziridines | Cu(I) | Addition to the alkyne. | researchgate.net |
| Lithio dialkylcuprates | N-Diphenylphosphinyl vinyl aziridines | None | Complete SN2' regioselectivity. | nih.govbeilstein-journals.org |
Electrophilic activation of the aziridine nitrogen is a prerequisite for the ring-opening of non-activated aziridines. mdpi.comresearchgate.net This can be achieved with a variety of electrophiles, including protons (acid-mediation), alkylating agents, acyl halides, and Lewis acids. mdpi.com The resulting activated aziridinium ion or its equivalent is then susceptible to nucleophilic attack. mdpi.com
The choice of electrophile can influence the subsequent reaction pathway. For instance, reaction with acyl halides can lead to the formation of an acylaziridinium ion, which is then opened by the halide counter-ion. Lewis acids can coordinate to the nitrogen atom, increasing the electrophilicity of the ring carbons and facilitating nucleophilic attack. researchgate.net In some cases, the electrophilic activation can lead to the formation of azomethine ylides, which can participate in 1,3-dipolar cycloaddition reactions. wikipedia.org This transformation typically requires an N-substituted aziridine with electron-withdrawing groups on the carbon atoms and is often catalyzed by a Lewis acid. wikipedia.org
Nucleophilic Ring Opening
Thermal and Photochemical Reactivity
The reactivity of aziridines, particularly under thermal and photochemical conditions, is characterized by the cleavage of the C-C bond of the strained three-membered ring. This process leads to the formation of a highly reactive intermediate known as an azomethine ylide.
The thermal or photochemical activation of Aziridine, 2-methyl-1,2-diphenyl- results in the reversible electrocyclic ring-opening of the C2-C3 bond to generate an azomethine ylide intermediate. wikipedia.orguc.pt This transformation is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. Thermal activation induces a conrotatory opening of the aziridine ring, while photochemical activation proceeds through a disrotatory pathway. wikipedia.orguc.pt
The resulting azomethine ylide is a 1,3-dipole, characterized by a C-N-C framework containing four pi-electrons. nih.gov This intermediate exists in different stereoisomeric forms (W-, U-, and S-shaped), which can influence the stereochemical outcome of subsequent reactions. wikipedia.org The substituents on the aziridine ring play a crucial role in the stability and reactivity of the generated azomethine ylide.
Azomethine ylides generated from Aziridine, 2-methyl-1,2-diphenyl- are valuable intermediates in the synthesis of five-membered nitrogen-containing heterocycles via [3+2] cycloaddition reactions. nih.govnih.gov These reactions involve the interaction of the 1,3-dipole (the azomethine ylide) with a dipolarophile, which is typically an alkene or alkyne derivative. wikipedia.orgnih.gov
The versatility of this reaction is demonstrated by the wide range of dipolarophiles that can be employed, leading to a diverse array of heterocyclic products. nih.gov The reaction is often highly regio- and stereoselective, allowing for the construction of complex molecules with multiple stereocenters. wikipedia.orgnih.govelsevierpure.com The stereochemical outcome of the cycloaddition is influenced by the geometry of the azomethine ylide and the nature of the dipolarophile. wikipedia.org For instance, cycloadditions involving azomethine ylides derived from aziridines can proceed with high stereoselectivity, retaining the stereochemistry of the initial aziridine. wikipedia.org
The reaction can be influenced by various factors, including the solvent, temperature, and the presence of Lewis acids, which can enhance the reaction rate and selectivity. mdpi.com For example, the use of supercritical carbon dioxide as a solvent has been shown to be an efficient medium for these cycloadditions. uc.ptresearchgate.net
Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides
| Azomethine Ylide Precursor | Dipolarophile | Product | Reference |
| Aziridine, 2-methyl-1,2-diphenyl- | Alkenes/Alkynes | Pyrrolidines/Pyrrolines | wikipedia.org |
| 1,3-diphenyl-2,2-methoxycarbonylaziridine | Aldehydes | Oxazolidines | nih.govmdpi.com |
| Aziridines fused to a quinoxoline ring | Aldehydes | Oxazolo[3,2-a]quinoxaline derivatives | nih.gov |
| Aziridines | Diethyl ketomalonate | cis-2,4-oxazolidine | mdpi.com |
Ring Expansion Reactions of Aziridines
Aziridines, including Aziridine, 2-methyl-1,2-diphenyl-, can undergo ring expansion reactions to form larger heterocyclic systems. These transformations are of significant interest in synthetic organic chemistry as they provide access to a variety of important structural motifs.
The ring expansion of aziridines can lead to the formation of four-membered heterocycles like azetidines and β-lactams. magtech.com.cnnih.gov One approach to azetidines involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide. organic-chemistry.org Another method involves the [3+1] cycloaddition of azirines with carbenes. nih.gov The synthesis of β-lactams from aziridines can be achieved through various methods, including the stereospecific ring expansion of aziridine-2-carboxylic acids upon treatment with a Vilsmeier reagent. rsc.org Additionally, the carbonylation of chiral aziridines catalyzed by rhodium complexes can yield β-lactams with high stereospecificity. nih.gov
Table 2: Synthesis of Four-Membered Heterocycles from Aziridines
| Aziridine Derivative | Reagent/Catalyst | Product | Reference |
| 1-Arenesulfonylaziridines | Dimethylsulfoxonium methylide | 1-Arenesulfonylazetidines | organic-chemistry.org |
| Azirine | Carbene | 1-Azetine | nih.gov |
| Aziridine-2-carboxylic acids | Vilsmeier reagent | β-Lactam | rsc.org |
| Chiral aziridines | [Rh(CO)₂Cl]₂ | β-Lactam | nih.gov |
The most common application of azomethine ylides derived from aziridines is their participation in [3+2] cycloaddition reactions to afford five-membered heterocycles. nih.gov The reaction with alkenes and alkynes leads to the formation of pyrrolidines and pyrrolines, respectively. wikipedia.org The reaction is highly versatile and allows for the synthesis of a wide range of substituted pyrrolidine (B122466) derivatives. nih.govnih.gov
The synthesis of other five-membered heterocycles is also possible. For example, the reaction of azomethine ylides with carbonyl compounds can yield oxazolidines. nih.govmdpi.com The synthesis of thiazoles can be achieved through multi-component reactions involving precursors that can form the thiazole (B1198619) ring system. nih.govnih.gov
Table 3: Synthesis of Five-Membered Heterocycles
| Precursors | Product | Method | Reference |
| Azomethine ylide + Alkene | Pyrrolidine | [3+2] Cycloaddition | wikipedia.org |
| Azomethine ylide + Alkyne | Pyrroline | [3+2] Cycloaddition | wikipedia.org |
| Azomethine ylide + Aldehyde | Oxazolidine | [3+2] Cycloaddition | nih.govmdpi.com |
| 2-(2-benzylidenehydrazinyl)-4-methylthiazole + Thiosemicarbazide + Phenacyl bromides | Thiazole derivatives | One-pot three-component reaction | nih.gov |
The synthesis of six-membered heterocycles like piperidines from aziridines is less common but can be achieved through ring expansion strategies. One method involves the alkylative ring-opening of a bicyclic aziridinium ion, generated from a 4-hydroxybutylaziridine, with an organocopper reagent. researchgate.net This approach allows for the formation of 2-alkylsubstituted piperidines. researchgate.net Another strategy for piperidine (B6355638) synthesis involves the ring expansion of an aziridine with a tosylate leaving group on a side chain, which proceeds through a 1-azabicyclo[4.1.0]heptane intermediate. researchgate.net
Table 4: Synthesis of Piperidines from Aziridines
| Aziridine Derivative | Reagent/Condition | Product | Reference |
| 4-Hydroxybutylaziridine | Organocopper reagent | 2-Alkylsubstituted piperidine | researchgate.net |
| 4-[(2R)-1-[(1R)-1-phenylethyl]aziridin-2-yl]butyl tosylate | Acetate nucleophiles | Substituted piperidine | researchgate.net |
Synthesis of Seven-Membered Heterocycles (e.g., Azepanes, Diazepinones)
The expansion of the aziridine ring provides a powerful strategy for the construction of seven-membered heterocycles like azepanes and diazepinones. While direct experimental data for the conversion of Aziridine, 2-methyl-1,2-diphenyl- to these specific seven-membered rings is not extensively documented in readily available literature, the general reactivity of N-aryl aziridines suggests its potential as a precursor for such transformations.
The synthesis of azepanes and diazepinones from aziridines is a known synthetic strategy. researchgate.net Ring-expansion reactions of aziridines can be initiated by various reagents and catalysts, leading to the formation of larger ring systems. For instance, the reaction of activated aziridines with suitable reagents can lead to the formation of azepanes. researchgate.net
One plausible, though not explicitly documented for this specific substrate, pathway to diazepinones involves the reaction of aziridines with isocyanates. Research on other chiral aziridine-2-carboxylates has shown that Lewis acid-catalyzed ring expansion with isocyanates can stereospecifically yield imidazolidin-2-ones, a five-membered ring system. bioorg.org A similar conceptual approach, potentially involving a different type of reagent or reaction conditions, could conceivably lead to the formation of a seven-membered diazepinone ring from Aziridine, 2-methyl-1,2-diphenyl-. The feasibility and outcome of such a reaction would depend on the specific reagents and conditions employed.
Further research is required to fully elucidate the specific conditions and mechanisms for the conversion of Aziridine, 2-methyl-1,2-diphenyl- into azepanes and diazepinones. However, the established principles of aziridine chemistry provide a strong foundation for exploring these synthetic routes.
Other Reactivity Patterns
Beyond the synthesis of seven-membered rings, Aziridine, 2-methyl-1,2-diphenyl- is expected to exhibit other reactivity patterns characteristic of N-aryl aziridines. These include oxidative cyclodimerization and transformations into other heterocyclic systems like thiazolines.
Oxidative Cyclodimerization Reactions
Oxidative cyclodimerization represents a potential reaction pathway for aziridines, leading to the formation of larger, more complex structures. While specific studies on the oxidative cyclodimerization of Aziridine, 2-methyl-1,2-diphenyl- are not detailed in the available literature, related reactions with other nitrogen-containing heterocycles provide some insight. For instance, the oxidative homo-dimerization of N-protected and free indole (B1671886) derivatives to form 3,3′-linked biindolyls has been successfully demonstrated via Pd-catalyzed direct C-H transformations. This suggests that under appropriate catalytic conditions, C-H activation and subsequent coupling of two molecules of Aziridine, 2-methyl-1,2-diphenyl- could potentially occur.
The reaction would likely proceed through the formation of a reactive intermediate, possibly involving the activation of a C-H bond on one of the phenyl rings or the methyl group, followed by coupling with a second molecule of the aziridine. The regioselectivity and stereoselectivity of such a reaction would be crucial factors to consider.
| Reactant | Catalyst/Conditions | Product Type |
| N-protected/free indoles | Pd-catalyst | 3,3'-biindoles |
| Aziridine, 2-methyl-1,2-diphenyl- | Hypothetical: Pd-catalyst | Potential cyclodimer |
This table presents a known reaction and a hypothetical application to Aziridine, 2-methyl-1,2-diphenyl- for illustrative purposes.
Further experimental and computational studies are necessary to explore the feasibility and outcome of oxidative cyclodimerization reactions involving Aziridine, 2-methyl-1,2-diphenyl-.
Transformations to Thiazolines
The synthesis of thiazolines, five-membered heterocyclic compounds containing both sulfur and nitrogen, from aziridines is another area of interest. Although direct conversion of Aziridine, 2-methyl-1,2-diphenyl- to a thiazoline (B8809763) is not explicitly reported, the general principles of heterocyclic synthesis suggest potential pathways.
The formation of thiazolines often involves the reaction of a three-carbon synthon with a sulfur-containing reagent, such as a thioamide or thiourea. researchgate.netnih.gov In the context of aziridines, a plausible route could involve the ring-opening of the aziridine by a sulfur nucleophile, followed by intramolecular cyclization.
For example, the reaction of an aziridine with a thiocarbonyl compound could proceed as follows:
Nucleophilic attack of the sulfur atom of the thiocarbonyl compound on one of the aziridine ring carbons, leading to ring opening.
Subsequent intramolecular cyclization via attack of the aziridine nitrogen onto the carbon of the thiocarbonyl group.
Dehydration or elimination of a small molecule to afford the final thiazoline ring.
| Starting Material | Reagent | Product |
| Aziridine | Thiocarbonyl Compound (e.g., Thioamide) | Thiazoline |
This table illustrates a general synthetic route to thiazolines from aziridines.
The success of this transformation with Aziridine, 2-methyl-1,2-diphenyl- would depend on the reactivity of the aziridine ring towards the chosen sulfur nucleophile and the efficiency of the subsequent cyclization step. The substitution pattern on the aziridine ring would also play a significant role in the regioselectivity of the initial ring-opening step.
Iv. Stereochemical Aspects in Aziridine, 2 Methyl 1,2 Diphenyl Chemistry
Asymmetric Synthesis and Chiral Induction.
The synthesis of enantiomerically pure or enriched Aziridine (B145994), 2-methyl-1,2-diphenyl- is of great importance, as the biological activity and chemical reactivity of different enantiomers can vary significantly. Asymmetric synthesis and chiral induction are key strategies employed to achieve this goal. These methods aim to introduce chirality in a controlled manner, leading to the preferential formation of one enantiomer over the other. The development of stereoselective aziridination reactions has been a significant focus in organic synthesis.
Catalytic asymmetric aziridination represents a powerful tool for the enantioselective synthesis of aziridines, including 2-methyl-1,2-diphenyl-aziridine. This approach involves the use of a chiral catalyst to control the stereochemical outcome of the reaction between an imine and a carbene source. Various catalytic systems have been developed for the asymmetric aziridination of imines, often employing transition metal complexes with chiral ligands. For instance, the reaction of N-benzylanilines with diazo compounds in the presence of a chiral catalyst can yield optically active aziridines. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.
Chiral ligands play a central role in asymmetric catalysis by creating a chiral environment around the metal center, which in turn directs the stereochemical course of the aziridination reaction. A variety of chiral ligands, such as those based on BINOL, Salen, and TADDOL, have been successfully employed in the synthesis of chiral aziridines. The structure of the ligand, including its steric and electronic properties, directly influences the enantiomeric excess (e.e.) of the product. The interaction between the substrate and the chiral catalyst-ligand complex is key to inducing high levels of stereocontrol.
Diastereoselectivity in Aziridine Formation and Reactions.
When the reactants in an aziridination reaction are themselves chiral or when the reaction creates more than one stereocenter, diastereoselectivity becomes a critical consideration. The relative stereochemistry of the substituents on the aziridine ring can be controlled by carefully selecting the starting materials and reaction conditions. For the formation of 2-methyl-1,2-diphenyl-aziridine, the reaction of an appropriate imine with a suitable carbene precursor can lead to the formation of either the cis or trans diastereomer. The diastereoselectivity of such reactions is often influenced by steric hindrance and electronic effects of the substituents on both the imine and the carbene.
The diastereoselectivity of reactions involving the pre-formed aziridine ring is also a significant area of study. For example, reactions at the nitrogen atom or at the substituents on the ring can proceed with a high degree of diastereocontrol, leading to the formation of a single diastereomer of the product.
Control of Stereochemistry in Ring-Opening Reactions.
The ring-opening of aziridines is a synthetically valuable transformation that allows for the introduction of various functional groups and the formation of highly functionalized acyclic compounds. The stereochemical outcome of these reactions is of paramount importance, as it determines the stereochemistry of the final product. The ring-opening of 2-methyl-1,2-diphenyl-aziridine with nucleophiles can proceed through different mechanisms, each with distinct stereochemical consequences.
For instance, nucleophilic attack at one of the ring carbons can occur with either inversion or retention of configuration at the attacked center. The regioselectivity and stereospecificity of the ring-opening are influenced by a number of factors, including the nature of the nucleophile, the solvent, and the substituents on the aziridine ring. Under SN2-type conditions, the reaction typically proceeds with inversion of stereochemistry.
Nitrogen Inversion Barriers and Isomerism.
The nitrogen atom in an aziridine ring is pyramidal, and as a result, the substituent on the nitrogen can be either syn or anti to the other substituents on the ring. These two arrangements can interconvert through a process called nitrogen inversion. The energy barrier to this inversion is a key characteristic of the aziridine. In the case of 2-methyl-1,2-diphenyl-aziridine, the presence of a phenyl group on the nitrogen atom significantly influences the inversion barrier.
V. Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations
DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry to study the properties and reactivity of molecules.
Mechanistic Pathways of Aziridine (B145994) Reactions
No specific DFT studies on the mechanistic pathways of reactions involving "Aziridine, 2-methyl-1,2-diphenyl-" were found. Such studies would typically involve mapping the potential energy surface for reactions such as ring-opening, cycloadditions, or rearrangements to identify transition states and intermediates, thereby elucidating the step-by-step process of the reaction.
Regioselectivity and Stereoselectivity Predictions
There are no available DFT calculations that predict the regioselectivity or stereoselectivity of reactions for "Aziridine, 2-methyl-1,2-diphenyl-". These predictions are usually made by comparing the activation energies of different possible reaction pathways leading to various regioisomers or stereoisomers.
Electronic Structure and Reactivity Correlations
A detailed analysis of the electronic structure and its correlation with the reactivity of "Aziridine, 2-methyl-1,2-diphenyl-" based on DFT calculations is not present in the available literature. This type of analysis would typically involve the examination of frontier molecular orbitals (HOMO and LUMO), charge distributions, and other electronic descriptors to rationalize the molecule's reactivity.
Solvent Effects on Reaction Energetics
No studies were identified that specifically investigate the influence of different solvents on the reaction energetics of "Aziridine, 2-methyl-1,2-diphenyl-" using DFT. Such studies would employ computational models to simulate the solvent environment and calculate how it affects the energies of reactants, transition states, and products.
Quantum Chemical Analyses of Strained Ring Systems
While aziridines, in general, are well-known strained ring systems, no specific quantum chemical analyses focusing on the strain energy and its consequences for the reactivity of "Aziridine, 2-methyl-1,2-diphenyl-" could be located. These analyses often involve methods like natural bond orbital (NBO) analysis or the quantum theory of atoms in molecules (QTAIM) to understand the nature of bonding in the strained ring.
Vi. Advanced Spectroscopic Characterization in Aziridine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of a compound. For "Aziridine, 2-methyl-1,2-diphenyl-", various NMR experiments are employed to assign its complex structure and determine its stereochemistry.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural assignment of organic molecules. nih.gov In the case of "Aziridine, 2-methyl-1,2-diphenyl-", the chemical shifts of the protons and carbons are influenced by the electronic environment created by the phenyl groups and the strained aziridine (B145994) ring. pdx.eduucl.ac.ukorganicchemistrydata.orgepfl.ch
The ¹H NMR spectrum of "Aziridine, 2-methyl-1,2-diphenyl-" would be expected to show distinct signals for the methyl protons, the aziridine ring protons, and the aromatic protons of the two phenyl groups. The methyl group protons would appear as a singlet, while the protons on the three-membered ring would exhibit characteristic splitting patterns due to their diastereotopic nature. The aromatic protons would resonate in the downfield region of the spectrum, likely as complex multiplets due to overlapping signals. chemicalbook.comnih.govchemicalbook.com
The ¹³C NMR spectrum provides complementary information, showing distinct signals for the methyl carbon, the two carbons of the aziridine ring, and the various carbons of the phenyl groups. The chemical shifts of the aziridine ring carbons are particularly informative, appearing at relatively shielded values due to the ring strain. hmdb.carsc.orgrsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Aziridine, 2-methyl-1,2-diphenyl-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | 1.5 - 2.5 | 15 - 25 |
| Aziridine Ring (CH) | 2.0 - 3.5 | 30 - 50 |
| Phenyl (Ar-H) | 6.5 - 8.0 | 120 - 140 |
Note: These are estimated ranges and actual values can vary based on solvent and other experimental conditions.
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) are employed. researchgate.net
COSY experiments establish correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com For "Aziridine, 2-methyl-1,2-diphenyl-", a COSY spectrum would show cross-peaks between the protons on the aziridine ring, helping to confirm their connectivity. It could also reveal long-range couplings between the aziridine protons and the ortho-protons of the phenyl rings. youtube.comyoutube.comyoutube.com
HMQC (or its more modern counterpart, HSQC - Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. nih.gov This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the methyl group would show a correlation to the methyl carbon signal in the HMQC spectrum, and the aziridine ring proton signals would correlate to their respective carbon signals. unimi.it
"Aziridine, 2-methyl-1,2-diphenyl-" is a chiral molecule, existing as a pair of enantiomers. Determining the enantiomeric excess (ee) of a sample is often crucial. nih.gov NMR spectroscopy, in conjunction with chiral solvating agents (CSAs), provides a powerful method for this purpose. nih.govrsc.orgunipi.itnih.gov
CSAs are chiral molecules that form diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different NMR spectra, leading to the separation of signals for the two enantiomers. bham.ac.ukresearchgate.netmdpi.com The integration of these separated signals allows for the direct determination of the enantiomeric ratio. nih.govrsc.org For "Aziridine, 2-methyl-1,2-diphenyl-", a suitable CSA would interact with the aziridine enantiomers through non-covalent interactions, such as hydrogen bonding or π-π stacking, leading to observable differences in the chemical shifts of specific protons, often those closest to the chiral center.
X-ray Crystallography for Absolute and Relative Configuration Determination
While NMR spectroscopy provides invaluable information about the connectivity and relative stereochemistry of a molecule, X-ray crystallography is the definitive method for determining the absolute and relative configuration of a crystalline compound. nih.govnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of "Aziridine, 2-methyl-1,2-diphenyl-", a three-dimensional model of the molecule can be generated.
This model reveals the precise bond lengths, bond angles, and torsional angles within the molecule. Crucially, for a chiral molecule, anomalous dispersion effects in the X-ray scattering can be used to determine the absolute configuration of the stereocenters, distinguishing between the (R) and (S) enantiomers. This technique would definitively establish the spatial arrangement of the methyl and phenyl groups around the aziridine ring.
Vii. Applications of Aziridine, 2 Methyl 1,2 Diphenyl As a Synthetic Building Block
Precursors for Nitrogen-Containing Heterocycles
Aziridines are widely recognized as precursors for a variety of larger, more complex nitrogen-containing heterocycles. msu.edursc.orgmsu.edu The transformation of the strained three-membered ring into five- or six-membered rings is a common and powerful strategy in heterocyclic synthesis. rsc.orgmsu.edu This is typically achieved through two primary pathways: ring-opening reactions followed by intramolecular cyclization, and cycloaddition reactions.
Ring-Opening and Cyclization: The reaction of aziridines with suitable nucleophiles can lead to regioselective ring-opening, generating an intermediate that can subsequently cyclize to form a new heterocyclic ring. rsc.org For instance, the regioselectivity of the ring-opening can be influenced by the substituents on the aziridine (B145994) ring. rsc.org In the case of aziridine, 2-methyl-1,2-diphenyl-, the phenyl and methyl groups at the C2 position would be expected to influence the site of nucleophilic attack, thereby directing the formation of specific heterocyclic scaffolds.
Cycloaddition Reactions: Aziridines can also participate in cycloaddition reactions to construct new heterocyclic systems. For example, [2+2] and [4+2] cycloaddition reactions are fundamental strategies for the formation of four- and six-membered rings, respectively. While not specifically documented for aziridine, 2-methyl-1,2-diphenyl-, the general reactivity of aziridines in such transformations suggests its potential as a synthon in these processes.
The following table summarizes the potential transformations of aziridine, 2-methyl-1,2-diphenyl- into various nitrogen-containing heterocycles based on general aziridine chemistry.
| Starting Material | Reaction Type | Potential Heterocyclic Product |
| Aziridine, 2-methyl-1,2-diphenyl- | Ring-opening with a bifunctional nucleophile followed by cyclization | Pyrrolidines, Piperidines, etc. |
| Aziridine, 2-methyl-1,2-diphenyl- | [4+2] Cycloaddition with a diene | Tetrahydropyridines |
| Aziridine, 2-methyl-1,2-diphenyl- | 1,3-Dipolar cycloaddition of the corresponding azomethine ylide | Pyrrolidines and other five-membered heterocycles |
Intermediates in the Synthesis of Chiral Amines and Amino Acid Derivatives
The synthesis of enantiomerically pure amines and amino acids is of paramount importance in medicinal chemistry and drug development. Chiral aziridines serve as valuable intermediates in achieving this goal due to their ability to undergo stereospecific ring-opening reactions.
The ring-opening of a chiral, non-racemic aziridine with a variety of nucleophiles proceeds with high stereoselectivity, allowing for the controlled introduction of new functional groups and the establishment of new stereocenters. This makes aziridines, including potentially the chiral forms of aziridine, 2-methyl-1,2-diphenyl-, attractive starting materials for the synthesis of enantioenriched vicinal amino alcohols and diamines, which are key structural motifs in many biologically active molecules.
Furthermore, the regioselective opening of the aziridine ring can provide access to non-proteinogenic amino acid derivatives. The substituents on the aziridine ring play a crucial role in directing the regioselectivity of the ring-opening, thereby enabling the synthesis of a diverse array of amino acid scaffolds.
The table below illustrates the potential of chiral aziridine, 2-methyl-1,2-diphenyl- as an intermediate for the synthesis of chiral amines and amino acid derivatives.
| Aziridine Derivative | Reaction | Product Type | Significance |
| Enantiopure Aziridine, 2-methyl-1,2-diphenyl- | Nucleophilic ring-opening | Chiral 1,2-diamines | Important ligands and building blocks |
| Enantiopure Aziridine, 2-methyl-1,2-diphenyl- | Hydrolytic ring-opening | Chiral amino alcohols | Precursors to pharmaceuticals |
| Enantiopure Aziridine, 2-methyl-1,2-diphenyl- | Ring-opening with organometallic reagents | Chiral amines with new C-C bonds | Versatile synthetic intermediates |
Role in the Construction of Complex Organic Molecules
The utility of aziridines extends to the synthesis of complex, polycyclic, and stereochemically rich organic molecules, including natural products. The ability to introduce nitrogen-containing functionalities with stereocontrol makes aziridines powerful tools in total synthesis.
The ring-opening of aziridines can be strategically employed to unveil key functional groups at a late stage in a synthetic sequence or to set up the stereochemistry of a crucial part of the target molecule. For example, an aziridine can be carried through several synthetic steps before its strained ring is opened to reveal a vicinal amino alcohol or diamine moiety, which might be a key pharmacophore or a handle for further functionalization.
Cycloaddition reactions involving aziridines also provide a rapid means to increase molecular complexity. Intramolecular cycloadditions, in particular, can be used to construct bicyclic or polycyclic frameworks that are common in natural product scaffolds.
The following table provides hypothetical examples of how aziridine, 2-methyl-1,2-diphenyl- could be used in the construction of complex organic molecules.
| Synthetic Strategy | Role of Aziridine, 2-methyl-1,2-diphenyl- | Potential Target Molecule Class |
| Late-stage functionalization | Masked vicinal diamine | Alkaloids, Peptide mimics |
| Stereocontrolled synthesis | Source of chirality | Biologically active amines |
| Tandem reaction cascade | Initiator of a ring-opening/cyclization sequence | Polycyclic nitrogen heterocycles |
Use in Catalyst Development for Asymmetric Transformations
Chiral aziridine derivatives have found application in the development of ligands for asymmetric catalysis. The nitrogen atom and the stereocenters of the aziridine ring can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations.
For instance, chiral 1,2-diamines, which can be synthesized from the ring-opening of chiral aziridines, are well-known ligands for transition metal-catalyzed reactions such as asymmetric hydrogenation, allylic alkylation, and dihydroxylation. The specific stereochemistry and substitution pattern of the diamine, derived from the parent aziridine, can have a profound impact on the efficiency and selectivity of the catalyst.
While there is no specific information on the use of aziridine, 2-methyl-1,2-diphenyl- in catalyst development, its potential to be converted into chiral ligands is evident. The phenyl and methyl substituents would create a specific steric and electronic environment around a metal center, which could be beneficial for certain asymmetric transformations.
The table below outlines the potential applications of derivatives of aziridine, 2-methyl-1,2-diphenyl- in asymmetric catalysis.
| Derivative of Aziridine, 2-methyl-1,2-diphenyl- | Type of Ligand | Potential Catalytic Application |
| Chiral 1,2-diamino-1,2-diphenylpropane | Bidentate N,N-ligand | Asymmetric hydrogenation |
| Chiral amino alcohol | Bidentate N,O-ligand | Asymmetric transfer hydrogenation |
| Phosphino-aziridine | P,N-ligand | Asymmetric allylic alkylation |
Q & A
Q. What are the most reliable synthetic routes for preparing 2-methyl-1,2-diphenylaziridine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of 2-methyl-1,2-diphenylaziridine derivatives can be achieved via cyclization reactions using α-bromovinyl phosphonates as intermediates. For example:
- Step 1: Treat diethyl 1,2-dibromoethylphosphonate (76) with triethylamine to form α-bromovinyl phosphonate.
- Step 2: Add a primary amine (e.g., benzylamine) to the reaction mixture to induce cyclization, yielding aziridine derivatives (68) (see Scheme 27 in ).
- Key Variables: Reaction temperature (optimized at 0–25°C), solvent polarity, and amine nucleophilicity significantly affect yields (Table 5 in ). Use HPLC or GC-MS to monitor purity, as residual brominated intermediates can complicate downstream applications .
Q. How can researchers characterize the stereochemical configuration of 2-methyl-1,2-diphenylaziridine derivatives?
Methodological Answer:
- NMR Spectroscopy: Utilize vicinal proton-proton coupling constants (J values) to determine the relative positions of substituents. For example, coupling between C-2 and C-3 protons typically appears at ~1441 cm⁻¹ in aziridines ().
- X-ray Crystallography: Resolve absolute configurations using single-crystal diffraction. For racemic mixtures, employ chiral derivatizing agents (e.g., Mosher’s acid) to enhance stereochemical assignment ().
- Vibrational Spectroscopy: Compare experimental IR spectra with ab initio-predicted vibrational modes (nu1–nu17) to confirm structural integrity ().
Q. What safety protocols are critical when handling aziridines like 2-methyl-1,2-diphenylaziridine?
Methodological Answer:
- Carcinogenicity Mitigation: Aziridines are alkylating agents classified as Group 2B carcinogens (IARC). Use fume hoods, double-glove systems (nitrile gloves), and closed-loop reactors to minimize exposure ().
- Waste Disposal: Quench residual aziridine with aqueous sodium thiosulfate to neutralize reactivity before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when analyzing aziridine derivatives?
Methodological Answer:
- Case Study: If rotational-vibrational coupling in IR spectra obscures assignments (e.g., overlapping nu10 and nu17 bands in ), perform high-resolution Fourier transform IR (FTIR) with isotopic substitution (e.g., deuteration) to decouple modes.
- Computational Validation: Compare experimental data with density functional theory (DFT)-calculated vibrational frequencies (B3LYP/6-31G* basis set) to identify discrepancies .
Q. What strategies enable stereochemical control during aziridine synthesis?
Methodological Answer:
- Chiral Catalysts: Use palladium catalysts (e.g., Pd/C) in hydrogenation reactions to favor cis- or trans-isomer formation. For example, Pd/C selectively reduces nitro groups while preserving aziridine stereochemistry (Scheme 29 in ).
- Steric Effects: Bulky substituents (e.g., diphenyl groups) enforce planar transition states, favoring trans-stilbene-like configurations (). Monitor diastereomer ratios via chiral HPLC .
Q. How do electronic effects influence the reactivity of 2-methyl-1,2-diphenylaziridine in ring-opening reactions?
Methodological Answer:
- Electrophilicity: The electron-withdrawing diphenyl group increases ring strain, enhancing susceptibility to nucleophilic attack. For example, aziridines react with boron reagents (B₂pin₂) under copper catalysis to form β-aminoboranes ().
- Kinetic Studies: Use stopped-flow NMR to track ring-opening kinetics in polar solvents (e.g., DMF). Substituent Hammett parameters (σ⁺) correlate with reaction rates .
Q. What methodologies assess the biological activity of 2-methyl-1,2-diphenylaziridine derivatives?
Methodological Answer:
- Antimicrobial Assays: Test aziridine derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains using broth microdilution (MIC values). Note: N-H aziridine phosphonates show enhanced activity due to improved membrane penetration ().
- DNA Adduct Formation: Use LC-MS/MS to detect covalent adducts between aziridines and guanine residues in plasmid DNA ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
